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Compound of Interest

Compound Name: 6-lodo-5-methyl-2-oxindole

Cat. No.: B15203097

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-lodo-5-methyl-2-oxindole is a substituted oxindole, a heterocyclic scaffold of significant
interest in medicinal chemistry and drug discovery. The oxindole core is a privileged structure,
forming the basis of several approved drugs and clinical candidates.[1][2] The strategic
placement of a methyl group at the 5-position and an iodine atom at the 6-position suggests its
potential as a modulator of key biological processes. Halogenated, particularly iodinated,
heterocycles have demonstrated potent and selective inhibitory activity against various protein
kinases.

This document provides a detailed experimental protocol for evaluating the potential of 6-lodo-
5-methyl-2-oxindole as a kinase inhibitor, focusing on Cyclin-Dependent Kinase 2 (CDK2), a
critical regulator of the cell cycle and a validated target in oncology.[3][4][5]

Chemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15203097?utm_src=pdf-interest
https://www.benchchem.com/product/b15203097?utm_src=pdf-body
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://experiments.springernature.com/articles/10.1007/978-1-4939-2926-9_1
https://www.benchchem.com/product/b15203097?utm_src=pdf-body
https://www.benchchem.com/product/b15203097?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15012993/
https://pubmed.ncbi.nlm.nih.gov/11728181/
https://patents.google.com/patent/WO2020157652A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15203097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value

Molecular Formula CoHsINO

Molecular Weight 273.07 g/mol

CAS Number 1823333-29-4

Appearance Off-white to pale yellow solid
Storage 2-8°C, protected from light

Hypothesized Biological Activity: Kinase Inhibition

The 2-oxindole scaffold is a well-established pharmacophore for the inhibition of protein
kinases.[1] The substitution pattern of 6-lodo-5-methyl-2-oxindole makes it a candidate for
targeting the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor
Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in
cancer progression.[6][7][8] This protocol will focus on the evaluation of its inhibitory activity
against CDK2.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for 6-lodo-5-methyl-2-oxindole as a CDK2
inhibitor for illustrative purposes. Actual values must be determined experimentally.

6-lodo-5- .
Roscovitine
Assay Type Target Parameter methyl-2-
. (Control)
oxindole
In Vitro Kinase )
CDK2/Cyclin A ICso0 85 nM 150 nM
Assay
Cellular MCF-7 (Breast
S ) Glso 0.5 uM 1.2 uM
Antiproliferation Cancer)
p-Rb
Cellular Target
(Ser807/811) ECso 0.7 uM 1.5 uM
Engagement
Levels
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Experimental Protocols
Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity
of 6-lodo-5-methyl-2-oxindole against the CDK2/Cyclin A complex. The assay measures the
amount of ATP remaining after the kinase reaction.

Materials:

Recombinant human CDK2/Cyclin A complex

e Histone H1 protein (substrate)

e ATP

o Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
e ADP-Glo™ Kinase Assay Kit (or similar)

¢ 6-lodo-5-methyl-2-oxindole (test compound)

» Roscovitine (positive control inhibitor)

e DMSO

o 384-well white plates

o Plate reader capable of luminescence detection
Procedure:

e Compound Preparation:

o Prepare a 10 mM stock solution of 6-lodo-5-methyl-2-oxindole and Roscovitine in 100%
DMSO.

o Perform serial dilutions in DMSO to create a range of concentrations for ICso
determination (e.g., from 10 mM to 1 nM).
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o Prepare a final 100X working solution for each concentration.

e Assay Setup:

[e]

Add 1 pL of the diluted test compound or control to the wells of a 384-well plate. For the
"no inhibitor" control, add 1 puL of DMSO.

o Prepare the enzyme solution by diluting the CDK2/Cyclin A complex in kinase buffer to the
desired concentration (empirically determined, e.g., 2-5 ng/uL).

o Add 2 pL of the diluted enzyme to each well, except for the "no enzyme" blank wells.

o Prepare the substrate/ATP mix by diluting Histone H1 and ATP in kinase buffer. The final
concentration in the reaction should be optimized (e.g., 2.5 mg/mL Histone H1 and 100 uM
ATP).

o Initiate the kinase reaction by adding 2 pL of the substrate/ATP mix to each well.

e Incubation:

o Incubate the plate at room temperature for 60 minutes.

o Detection:

[e]

Add 5 L of ADP-Glo™ Reagent to each well.

o Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the
remaining ATP.

o Add 10 pL of Kinase Detection Reagent to each well.

o Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a
luminescent signal.

o Read the luminescence on a plate reader.

o Data Analysis:

o Subtract the "no enzyme" background from all readings.
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o Calculate the percentage of inhibition for each compound concentration relative to the "no
inhibitor" control.

o Plot the percentage of inhibition against the logarithm of the compound concentration and
fit the data to a sigmoidal dose-response curve to determine the ICso value.

Protocol 2: Cellular Antiproliferation Assay

This protocol measures the effect of 6-lodo-5-methyl-2-oxindole on the proliferation of a
cancer cell line (e.g., MCF-7).

Materials:
¢ MCF-7 human breast cancer cells

e RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin/streptomycin

e 6-lodo-5-methyl-2-oxindole

e Roscovitine

e DMSO

e MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
e 96-well clear-bottom plates

e Incubator (37°C, 5% CO2)

Microplate reader
Procedure:
e Cell Seeding:

o Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 pL of culture
medium.
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o Incubate for 24 hours to allow for cell attachment.

e Compound Treatment:

o Prepare serial dilutions of 6-lodo-5-methyl-2-oxindole and Roscovitine in culture medium
from DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

o Remove the old medium from the cells and add 100 pL of the medium containing the test
compounds or controls. Include a "vehicle control" with DMSO only.

* Incubation:

o Incubate the cells for 72 hours.
e MTS Assay:

o Add 20 puL of MTS reagent to each well.

o Incubate for 1-4 hours at 37°C until a color change is visible.

o Measure the absorbance at 490 nm using a microplate reader.
o Data Analysis:

o Subtract the background absorbance (medium only).

o Calculate the percentage of cell growth inhibition for each concentration relative to the
vehicle control.

o Plot the percentage of inhibition against the logarithm of the compound concentration and
determine the Glso (concentration for 50% growth inhibition).

Visualizations
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Caption: Simplified CDK2 signaling pathway in cell cycle progression.
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Caption: Workflow for evaluating 6-lodo-5-methyl-2-oxindole as a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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